molecular formula C23H18ClN3O3S B5996473 3-chloro-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide

3-chloro-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide

Cat. No.: B5996473
M. Wt: 451.9 g/mol
InChI Key: SKKMZLISTBOUAL-UHFFFAOYSA-N
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Description

3-chloro-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a benzoxazole moiety, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorinated Phenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorinating agent like thionyl chloride or phosphorus pentachloride is used.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the chlorinated phenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-chloro-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N,N-dimethylaniline: Another chlorinated aromatic amine with different applications.

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

Uniqueness

3-chloro-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide is unique due to its combination of a benzoxazole moiety with a chlorinated phenyl group, providing a distinct set of chemical and biological properties that are not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c1-12-8-18-20(9-13(12)2)30-22(26-18)17-11-16(6-7-19(17)28)25-23(31)27-21(29)14-4-3-5-15(24)10-14/h3-11,28H,1-2H3,(H2,25,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKMZLISTBOUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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